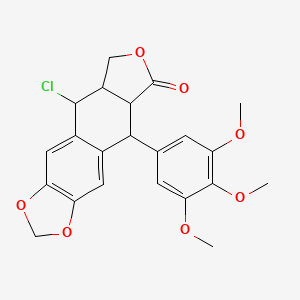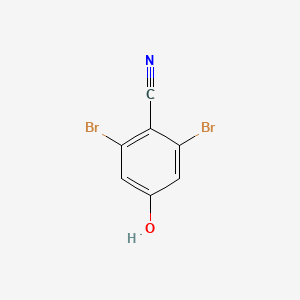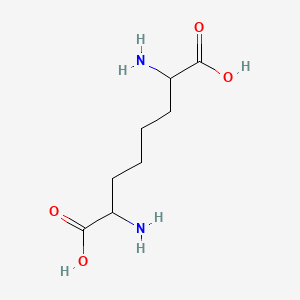
2,7-Diaminooctanedioic acid
Descripción general
Descripción
2,7-Diaminooctanedioic acid, also known as 2-aminooctanedioic acid, is a chemical compound with the molecular formula C8H16N2O4 . It contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 2 aliphatic primary amines, and 2 hydroxyl groups .
Synthesis Analysis
The synthesis of 2,7-Diaminooctanedioic acid involves the replacement of the –CH2–S–S–CH2-bridge between the two glycine α-carbons in cystine with an all-carbon –(CH2)4-bridge . This results in a non-reducible isosteric dicarba analog of cystine .Molecular Structure Analysis
The molecular structure of 2,7-Diaminooctanedioic acid consists of 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It has a total of 30 atoms .Physical And Chemical Properties Analysis
2,7-Diaminooctanedioic acid has a molecular weight of 204.22400 . It has a density of 1.292g/cm3 and a boiling point of 437.3ºC at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
1. Biomedical Research
2,7-Diaminooctanedioic acid has been utilized in the field of biomedical research. For example, its derivatives have been reported for their application in synthesizing high affinity agonists of the Neuropeptide Y (NPY) Y4 receptor. These compounds have shown promise in binding and functional cellular assays, highlighting their potential in medical research (Kuhn et al., 2016).
2. Chemical Synthesis
In the area of chemical synthesis, 2,7-Diaminooctanedioic acid has been demonstrated to catalyze asymmetric aldol reactions effectively. It has been used in reactions with cycloketones and various isatin derivatives, yielding products with high diastereoselectivity and enantioselectivity, which are important properties for the synthesis of complex organic molecules (Liu et al., 2012).
3. Metabolic Engineering
In metabolic engineering, 2,7-Diaminooctanedioic acid and its related compounds are considered for the bio-based production of dicarboxylic acids and diamines. These are key platform chemicals used in various industrial applications, such as monomers for polymer synthesis (Chae et al., 2020).
4. Material Science
The compound finds application in material science as well. For instance, it has been used in the development of solution-processable electrochromic polyamides. These materials show promise in applications where color changing properties are required, such as smart windows or display technologies (Hsiao & Han, 2017).
5. Antibacterial Research
Recent studies have explored the antibacterial properties of diaminoethane hexanedionic acid, a related compound, through spectroscopic and computational methods. This highlights its potential use in developing new antibacterial agents and understanding their mechanisms of action (Vincy et al., 2022).
Propiedades
IUPAC Name |
2,7-diaminooctanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZHANAPVDIEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201004467 | |
| Record name | 2,7-Diaminooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diaminooctanedioic acid | |
CAS RN |
84211-42-7 | |
| Record name | alpha,alpha'-Diaminosuberic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diaminooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



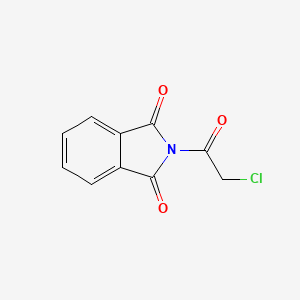
![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)

![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

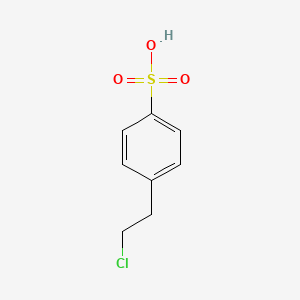



![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)
